molecular formula C17H22N4O2 B6107475 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

カタログ番号 B6107475
分子量: 314.4 g/mol
InChIキー: ZUNVHWDOLQDNKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for various kinases, including BTK, ITK, and TXK, making it a promising candidate for treating various diseases.

作用機序

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone works by inhibiting the activity of various kinases, including BTK, ITK, and TXK. These kinases play a critical role in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound can disrupt these signaling pathways and prevent the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, reducing inflammation and autoimmune responses, and improving immune function. In preclinical studies, this compound has also been shown to have a favorable safety profile, with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone in lab experiments is its high affinity for various kinases, which makes it a potent inhibitor of these signaling pathways. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, including exploring its potential therapeutic applications in various diseases, investigating its mechanism of action in more detail, and developing more effective formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a promising small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high affinity for various kinases, including BTK, ITK, and TXK, make it a potent inhibitor of these signaling pathways, and it has shown promising results in preclinical studies. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans, and to develop more effective formulations and delivery methods.

合成法

The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone involves a multi-step process that starts with the reaction of 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting intermediate is then subjected to various reactions, including N-alkylation, acylation, and cyclization, to form the final product.

科学的研究の応用

2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.

特性

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-3/h4-7H,8-11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVHWDOLQDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。